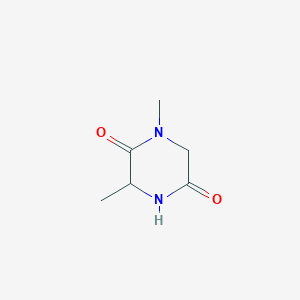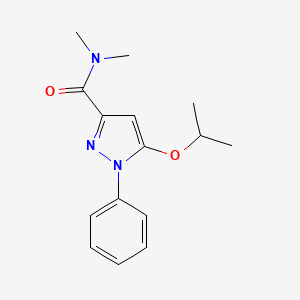
1H-Pyrazole-3-carboxamide, N,N-dimethyl-5-isopropoxy-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-5-isopropoxy-1-phenyl-1H-pyrazole-3-carboxamide is a compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Méthodes De Préparation
The synthesis of N,N-Dimethyl-5-isopropoxy-1-phenyl-1H-pyrazole-3-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the cyclocondensation of hydrazine with a carbonyl compound, followed by subsequent functionalization to introduce the isopropoxy and phenyl groups. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as temperature control, solvent selection, and catalyst use .
Analyse Des Réactions Chimiques
N,N-Dimethyl-5-isopropoxy-1-phenyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under suitable conditions. Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures.
Applications De Recherche Scientifique
N,N-Dimethyl-5-isopropoxy-1-phenyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic systems and bioactive molecules.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-5-isopropoxy-1-phenyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the desired biological or chemical outcomes .
Comparaison Avec Des Composés Similaires
N,N-Dimethyl-5-isopropoxy-1-phenyl-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:
1H-Pyrazole-5-carboxamide derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications.
3,5-Dimethyl-1-phenylpyrazole: This compound has a similar pyrazole ring but lacks the isopropoxy and carboxamide groups, resulting in different chemical properties and reactivity. The uniqueness of N,N-Dimethyl-5-isopropoxy-1-phenyl-1H-pyrazole-3-carboxamide lies in its specific substituents, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
55228-56-3 |
|---|---|
Formule moléculaire |
C15H19N3O2 |
Poids moléculaire |
273.33 g/mol |
Nom IUPAC |
N,N-dimethyl-1-phenyl-5-propan-2-yloxypyrazole-3-carboxamide |
InChI |
InChI=1S/C15H19N3O2/c1-11(2)20-14-10-13(15(19)17(3)4)16-18(14)12-8-6-5-7-9-12/h5-11H,1-4H3 |
Clé InChI |
KGVBXHRRCXQRDE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC(=NN1C2=CC=CC=C2)C(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


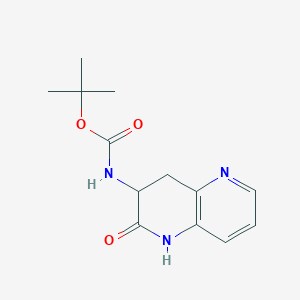
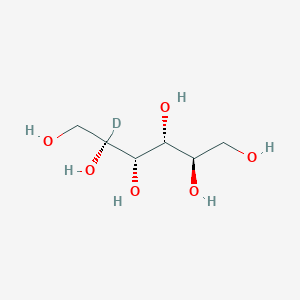
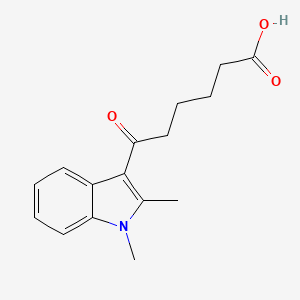
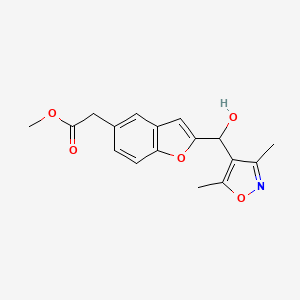
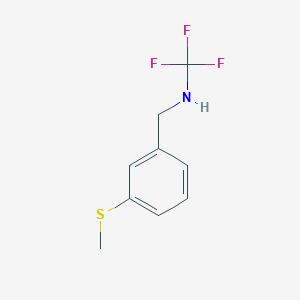
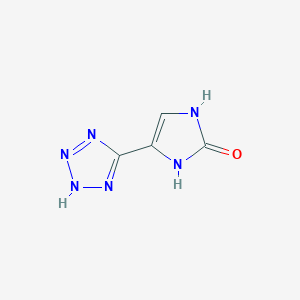


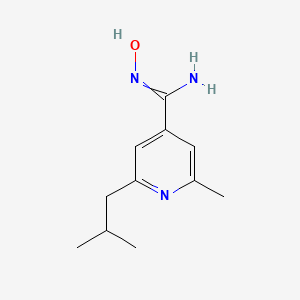
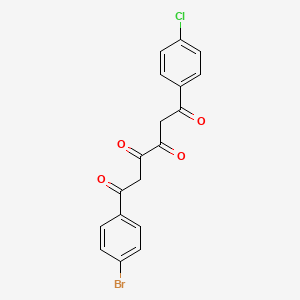
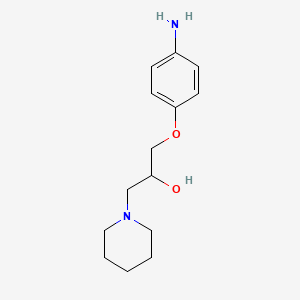
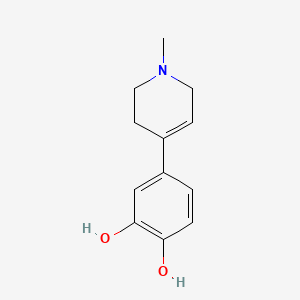
![Methyl 3-[(2,4-dimethylbenzene-1-sulfonyl)amino]benzoate](/img/structure/B13959597.png)
